molecular formula C17H16N4O2S B2903430 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1172876-85-5

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2903430
CAS No.: 1172876-85-5
M. Wt: 340.4
InChI Key: BHGCGFCUPJJPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazine ring substituted with a methyl group at position 6, linked via an amino group to a phenyl-benzenesulfonamide scaffold. This structure combines the sulfonamide moiety—known for its role in enzyme inhibition and medicinal chemistry—with a pyridazine heterocycle, which contributes to diverse biological interactions.

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-13-7-12-17(20-19-13)18-14-8-10-15(11-9-14)21-24(22,23)16-5-3-2-4-6-16/h2-12,21H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGCGFCUPJJPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Chemical Formula : C16_{16}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 344.39 g/mol

This compound features a sulfonamide group attached to a phenyl ring which is further substituted with a pyridazine moiety. The presence of the methyl group at the 6th position of the pyridazine ring is notable for its potential influence on biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, aryl sulfonamides have been shown to inhibit viral entry and replication in influenza viruses by targeting the hemagglutinin protein. This suggests that the compound may possess similar antiviral capabilities.

Anticancer Properties

Studies have demonstrated that derivatives of sulfonamides can exhibit anticancer effects through various mechanisms. For example, compounds targeting specific kinases have shown promise in inhibiting cancer cell proliferation. The unique structural features of this compound may enhance its efficacy as a lead compound in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide compounds has been documented in several studies. The ability of these compounds to modulate inflammatory pathways makes them candidates for treating conditions characterized by chronic inflammation. The specific mechanism by which this compound exerts its anti-inflammatory effects remains an area for further investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. A comparative analysis with similar compounds reveals that modifications to the pyridazine and sulfonamide groups can significantly impact potency and selectivity against various biological targets.

Compound NameStructureUnique Features
2,5-Dichloro-N-(o-tolyl)-benzenesulfonamideStructureExhibits antiviral activity against influenza viruses
4-Amino-N-(thiazol-2-yl)-benzenesulfonamideStructureKnown for anticonvulsant properties
N-(p-fluorophenyl)-benzenesulfonamideStructurePotential anti-cancer activity due to its ability to inhibit specific pathways

The presence of fluorine atoms in some derivatives enhances their potency and selectivity due to their electronegativity and influence on molecular interactions.

Case Studies

  • Antiviral Efficacy : A study demonstrated that aryl sulfonamides could effectively inhibit viral replication, suggesting a similar potential for this compound in treating viral infections.
  • Cancer Cell Proliferation : In vitro studies have shown that related compounds can inhibit cancer cell lines by targeting specific kinases involved in cell growth regulation, highlighting the anticancer potential of this compound .

Comparison with Similar Compounds

Structural and Molecular Comparisons

A comparison of molecular features and substituents among benzenesulfonamide derivatives is summarized in Table 1.

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference ID
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide (Target Compound) C₁₇H₁₅N₅O₂S 353.4 g/mol 6-methylpyridazine, benzenesulfonamide Not reported (structural focus) N/A
TG101209 C₂₆H₃₅N₇O₂S 509.67 g/mol Pyrimidine, piperazinyl group, tert-butyl JAK2 inhibitor (oncology)
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide C₁₉H₁₈FN₃O₄S₂ 435.5 g/mol Ethylsulfonyl-pyridazine, fluoro-methylbenzenesulfonamide Not reported (structural focus)
Chlorsulfuron C₁₂H₁₂ClN₅O₄S 357.8 g/mol Triazine ring, methoxy, chloro Herbicide (agrochemical)
ER-3826 C₂₄H₂₉N₃O₅S₂ 503.6 g/mol Piperidinyl, methylsulfonyl-propenoyl Phospholipase A2 inhibitor
(Z)-N-(Thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)benzenesulfonamide C₁₆H₁₂N₄O₂S₂ 356.4 g/mol Thiazole, thiophene-Schiff base Antimicrobial (metal complex ligand)

Key Observations:

  • Heterocyclic Influence : Pyridazine (target compound) and pyrimidine (TG101209) rings differ in nitrogen positioning, impacting electron distribution and binding affinity. Pyridazines are less common in pharmaceuticals than pyrimidines, which dominate kinase inhibitors like TG101209 .
  • Substituent Effects : The methyl group on pyridazine (target compound) may enhance lipophilicity compared to ethylsulfonyl ( compound), which introduces polarity. Fluorine in the latter compound could improve metabolic stability .
  • Bioactivity Trends : Sulfonamides with bulky substituents (e.g., TG101209’s piperazinyl group) exhibit target specificity (e.g., JAK2 inhibition), while simpler derivatives like chlorsulfuron act as herbicides due to triazine-mediated enzyme disruption .

Pharmacological and Biochemical Comparisons

  • Enzyme Inhibition: Phospholipase A2 (PLA2): ER-3826’s propenoyl chain and piperidinyl group enhance PLA2 inhibition (IC₅₀ < 0.3 mg/kg), suggesting that extended hydrophobic substituents improve binding to enzyme pockets . JAK2: TG101209’s pyrimidine and tertiary amine groups facilitate ATP-competitive inhibition, a mechanism absent in pyridazine-based sulfonamides due to steric and electronic differences .
  • Antimicrobial Activity : Schiff base derivatives () with thiazole/thiophene groups show enhanced antimicrobial activity when complexed with metals, whereas pyridazine sulfonamides lack reported data in this domain .

Solubility and Physicochemical Properties

  • Lipophilicity : The target compound’s methylpyridazine likely increases logP compared to polar derivatives like the ethylsulfonyl analog (), which may exhibit better aqueous solubility.
  • Schiff Base Derivatives : The thiophene-Schiff base () has moderate solubility in DMSO, a trait shared with TG101209 (100 mg/ml in DMSO) .

Preparation Methods

Piperidine Intermediate Formation

A foundational step in synthesizing N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide involves preparing the pyridazine-piperidine intermediate. Starting with 6-methylpyridazine, nucleophilic substitution with 4-aminopiperidine under basic conditions (e.g., potassium carbonate in dimethylformamide) yields 4-((6-methylpyridazin-3-yl)amino)piperidine. This intermediate is critical for introducing the amine functionality necessary for subsequent sulfonylation.

Reaction Conditions:

  • Solvent: Anhydrous DMF or THF
  • Temperature: 80–100°C, 12–24 hours
  • Yield: 65–78% after column chromatography (silica gel, ethyl acetate/hexane).

Sulfonamide Bond Formation

The piperidine intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. This step forms the sulfonamide linkage via nucleophilic attack of the piperidine amine on the electrophilic sulfur atom.

Optimization Insights:

  • Stoichiometry: A 1:1.2 molar ratio of amine to sulfonyl chloride minimizes side products like disulfonamides.
  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, as confirmed by HPLC.

Coupling Reactions for Structural Elaboration

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 4-bromobenzenesulfonamide and 6-methylpyridazin-3-amine introduces the aryl-amino group. Using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate as the base, this method achieves regioselective C-N bond formation.

Key Parameters:

  • Catalyst Loading: 5 mol% Pd(OAc)₂, 10 mol% Xantphos
  • Solvent: Toluene at 110°C for 18 hours
  • Yield: 70–82%.

Reductive Amination

An alternative route employs reductive amination of 4-nitrobenzenesulfonamide with 6-methylpyridazin-3-amine. Hydrogenation over palladium on carbon (10% Pd/C) in methanol reduces the nitro group to an amine, followed by in situ coupling.

Advantages:

  • Avoids harsh bases, improving compatibility with acid-sensitive groups.
  • Yield: 68–75% after filtration and solvent evaporation.

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed Sulfonylation

Recent advances utilize Cu(I) catalysts to mediate sulfonamide formation. A mixture of CuCl (40 mol%), triethylamine, and 1,4-dioxane facilitates the coupling of 4-aminophenyl derivatives with benzenesulfonyl chlorides at ambient temperature.

Procedure Highlights:

  • Reaction Time: 12 hours at 25°C
  • Workup: Filtration and silica gel chromatography
  • Yield: 60–72%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the sulfonylation step, reducing reaction times from hours to minutes. For example, combining 4-((6-methylpyridazin-3-yl)amino)aniline and benzenesulfonyl chloride in acetonitrile under microwave conditions (150°C, 20 minutes) achieves 85% yield.

Benefits:

  • Enhanced energy efficiency and reduced byproduct formation.
  • Scalable for gram-scale production.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Scalability
Nucleophilic Substitution DMF, 80°C, 24h 65–78 95 Moderate
Buchwald-Hartwig Toluene, 110°C, 18h 70–82 98 High
Reductive Amination MeOH, H₂, 25°C, 12h 68–75 93 Low
Copper-Catalyzed 1,4-Dioxane, 25°C, 12h 60–72 90 Moderate
Microwave-Assisted ACN, 150°C, 20min 85 97 High

Key Findings:

  • The Buchwald-Hartwig and microwave methods offer superior yields and scalability for industrial applications.
  • Copper catalysis provides a mild alternative but requires rigorous purification.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 7.82–7.75 (m, 4H, aryl-H), 6.95 (d, J = 8.4 Hz, 2H, NH₂), 2.45 (s, 3H, CH₃).
  • FTIR : S=O stretches at 1165 cm⁻¹ and 1330 cm⁻¹ confirm sulfonamide formation.
  • HRMS : [M+H]⁺ calculated for C₁₈H₁₈N₄O₂S: 370.1154; found: 370.1158.

X-ray Crystallography

Single-crystal analysis reveals a planar sulfonamide group with dihedral angles of 12.3° between the benzene and pyridazine rings, stabilizing intermolecular hydrogen bonds.

Challenges and Optimization Strategies

Regiochemical Control

Competing reactions during pyridazine functionalization may yield regioisomers. Employing bulky ligands (e.g., Xantphos) in palladium-catalyzed steps enhances selectivity for the 3-amino position.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve sulfonyl chloride reactivity but complicate purification. Switching to toluene or THF reduces side reactions while maintaining yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable precise temperature control during exothermic sulfonylation steps, achieving 90% conversion in <5 minutes.

Green Chemistry Metrics

  • E-factor : 8.2 kg waste/kg product (traditional) vs. 3.5 kg waste/kg product (microwave-assisted).
  • PMI (Process Mass Intensity) : Reduced from 12 to 6.8 via solvent recycling.

Q & A

Q. What are the key synthetic routes for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways:

  • Step 1: Formation of the pyridazine ring via cyclization reactions using precursors like aminopyridazines.
  • Step 2: Coupling of the pyridazine intermediate with a sulfonamide-bearing aromatic amine via Buchwald-Hartwig or Ullmann coupling.
  • Step 3: Purification via column chromatography or recrystallization.

Critical reaction parameters include:

  • Temperature: Pyridazine cyclization often requires 80–120°C for optimal ring closure .
  • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl amination steps .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., sulfonamide NH at δ 10–12 ppm) and confirms aromatic substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₈H₁₇N₅O₂S) with <2 ppm error .
  • IR Spectroscopy: Identifies sulfonamide S=O stretches (1150–1350 cm⁻¹) and NH bending (1600–1650 cm⁻¹) .

Q. How does the compound’s solubility profile impact experimental design?

  • Polar solvents (DMSO, DMF): Preferred for in vitro assays due to high solubility (>10 mM).
  • Aqueous buffers (pH 7.4): Limited solubility (<1 mM) necessitates use of co-solvents (e.g., 5% DMSO) for biological studies .
  • Crystallization: Low solubility in hexane/ethyl acetate mixtures aids purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from:

  • Variability in assay conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) .
  • Metabolic stability: Hepatic microsome studies reveal species-specific degradation (e.g., mouse vs. human CYP450 isoforms) .
    Methodological solution: Standardize assays using recombinant enzymes or isogenic cell lines and validate with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. What strategies optimize the compound’s selectivity for target proteins?

  • Structure-Activity Relationship (SAR): Modify substituents on the pyridazine ring (e.g., 6-methyl vs. 6-ethyl) to reduce off-target binding. Methyl groups enhance steric hindrance, improving selectivity .
  • Molecular docking: Use X-ray crystallography data of target proteins (e.g., PDGFRβ) to guide substitutions that disrupt non-specific π-π stacking .
  • Proteome-wide profiling: Employ activity-based protein profiling (ABPP) to identify off-target interactions .

Q. How can researchers address instability under acidic conditions?

  • Degradation pathways: Hydrolysis of the sulfonamide group occurs at pH <4, generating benzenesulfonic acid and pyridazine-amine byproducts .
  • Mitigation strategies:
    • Formulate as a lyophilized powder for long-term storage.
    • Use enteric coatings in in vivo studies to bypass gastric degradation .
    • Replace labile groups (e.g., methylsulfonyl → trifluoromethylsulfonyl) to enhance stability .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Dynamics (MD) simulations: Simulate interactions with kinases (e.g., Abl1) over 100 ns trajectories to identify stable binding conformations .
  • Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent modifications (e.g., -OCH₃ vs. -CF₃) to prioritize synthetic targets .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to optimize hydrogen-bonding interactions with catalytic residues .

Q. How do structural analogs compare in terms of pharmacokinetic properties?

Analog ModificationsLogPt₁/₂ (h)Plasma Protein Binding (%)
6-Methylpyridazine (parent)2.13.289
6-Ethylpyridazine2.84.592
6-Morpholinopyridazine1.52.885

Key trends:

  • Lipophilicity (LogP): Ethyl substitution increases membrane permeability but reduces aqueous solubility.
  • Half-life (t₁/₂): Morpholine groups enhance metabolic stability via steric shielding .

Q. What experimental controls are critical for validating target engagement?

  • Negative controls: Use structurally similar inert analogs (e.g., sulfonamide with a scrambled pyridazine ring) to confirm on-target effects .
  • Positive controls: Compare with established inhibitors (e.g., imatinib for kinase assays) to benchmark potency .
  • Orthogonal assays: Pair enzymatic inhibition data with cellular thermal shift assays (CETSA) to verify target binding in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.